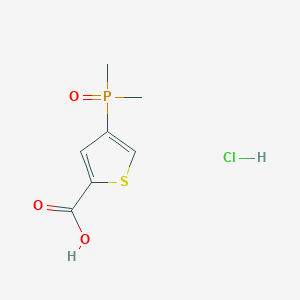
(3S,5S)-5-methoxypiperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5S)-5-methoxypiperidin-3-ol is a chiral compound with a piperidine ring structure It is characterized by the presence of a methoxy group at the 5-position and a hydroxyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-methoxypiperidin-3-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic reduction. These methods are designed to produce the compound in high yields and with high enantiomeric purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,5S)-5-methoxypiperidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a fully saturated piperidine ring.
Substitution: The methoxy group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce a fully saturated piperidine ring. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
(3S,5S)-5-methoxypiperidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used as a ligand in the study of receptor-ligand interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (3S,5S)-5-methoxypiperidin-3-ol depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely, but common mechanisms include binding to active sites, altering enzyme activity, or affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (3S,5S)-5-methoxypiperidin-3-ol include other piperidine derivatives such as (3S,5S)-3,5-dihydroxy-1,7-bis(4-hydroxyphenyl)heptane and (3S,5R)-3-hydroxy-5-methoxy-1-(4-hydroxyphenyl)-7-phenyl-6E-heptene .
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
(3S,5S)-5-methoxypiperidin-3-ol |
InChI |
InChI=1S/C6H13NO2/c1-9-6-2-5(8)3-7-4-6/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |
Clé InChI |
SCURWHOZLNXVPF-WDSKDSINSA-N |
SMILES isomérique |
CO[C@H]1C[C@@H](CNC1)O |
SMILES canonique |
COC1CC(CNC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13507303.png)
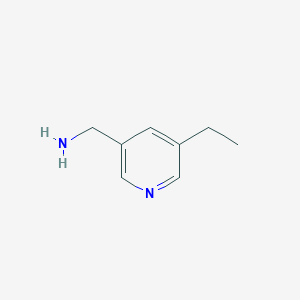




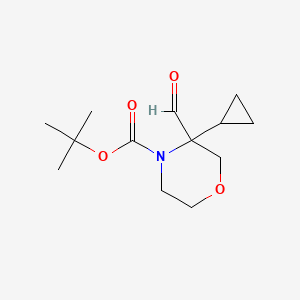
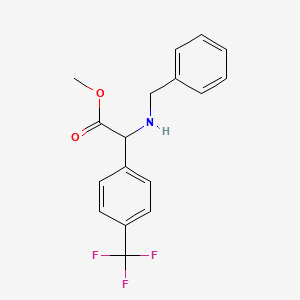
![(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13507347.png)


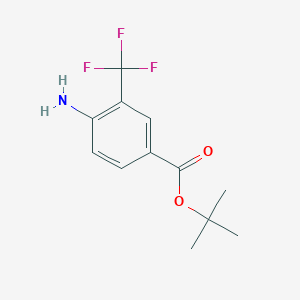
![tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate](/img/structure/B13507372.png)
